Rhapontin is a natural product found in Rheum likiangense, Rheum franzenbachii, and other organisms with data available.
Rhapontin
CAS No.: 155-58-8
Cat. No.: VC21343709
Molecular Formula: C21H24O9
Molecular Weight: 420.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 155-58-8 |
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Molecular Formula | C21H24O9 |
Molecular Weight | 420.4 g/mol |
IUPAC Name | (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C21H24O9/c1-28-16-5-4-11(8-15(16)24)2-3-12-6-13(23)9-14(7-12)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 |
Standard InChI Key | GKAJCVFOJGXVIA-DXKBKAGUSA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
SMILES | COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Canonical SMILES | COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Chemical Structure and Properties
Rhapontin, also known as rhaponticin (IUPAC name: 2-{3-hydroxy-5-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol), is a stilbene glycoside characterized by a carbohydrate moiety glycosidically linked to a stilbene skeleton . The compound possesses the molecular formula C21H24O9 with a molecular weight of 420.41 g/mol . Trans-rhaponticin specifically refers to rhapontin in which the double bond adopts a trans-configuration .
Physical and Chemical Characteristics
Rhapontin presents as a light beige or white to yellowish powder with specific physical and chemical properties that influence its biological activity and pharmaceutical applications .
Common Synonyms and Identifiers
Rhapontin is known by various synonyms in scientific literature, which are important for comprehensive database searches and cross-referencing.
Natural Sources
Rhapontin is predominantly found in plants belonging to the genus Rheum (rhubarb), which has been used in traditional medicine for centuries . This compound has been specifically reported in several Rheum species including Rheum likiangense and Rheum franzenbachii . Additionally, garden rhubarb contains rhapontin, making it a potential biomarker for the consumption of this food product .
The presence of rhapontin in these plants contributes to their medicinal properties, which have been leveraged in various traditional medical systems. The extraction and isolation of pure rhapontin from these natural sources have enabled detailed investigations into its pharmacological potential.
Biological Activities
Rhapontin exhibits a remarkable range of biological activities, making it a compound of significant interest in pharmacological research. These diverse effects suggest potential applications across multiple therapeutic domains.
Anti-cancer Properties
One of the most extensively studied aspects of rhapontin is its anti-cancer activity. Research has demonstrated that rhapontin possesses properties that can inhibit cancer cell growth and induce apoptosis (programmed cell death) in various cancer cell lines .
A study on human stomach cancer KATO III cells revealed that rhapontin inhibits cell growth and induces apoptosis in a concentration and time-dependent manner . The research observed morphological changes showing apoptotic bodies in the KATO III cells treated with rhapontin, along with DNA fragmentation characteristic of apoptosis . Notably, N-acetyl-L-cysteine, an antioxidant, suppressed the DNA fragmentation caused by rhapontin, suggesting that active oxygen is involved in the induction of apoptosis by this compound .
Recent investigations have also demonstrated promising effects in non-small cell lung cancer (NSCLC). When combined with Ceritinib, rhapontin significantly suppresses tumor activity in NSCLC while sparing healthy cells . Molecular simulations and physicochemical evaluations confirmed rhapontin's stability and favorable interaction with Fibroblast Growth Factor Receptor 3 (FGFR3), highlighting its potential as an effective adjunct in NSCLC therapy .
Metabolic Effects
Rhapontin has shown significant potential in addressing metabolic disorders, particularly hyperlipidemia. Studies in high-cholesterol diet (HCD)-fed rats have demonstrated that rhapontin treatment results in a significant dose-dependent decrease in serum lipid levels . The high-density lipoprotein cholesterol levels showed a slight increase compared to the experimental control .
Furthermore, rhapontin treatment improved the pathological characteristics of the degenerating fatty liver in HCD-induced hyperlipidemic rats in a dose-dependent manner . These findings indicate that rhapontin can be used as a potent antihyperlipidemic agent .
Research has also suggested that rhapontin has beneficial effects on diabetic mice, indicating potential applications in diabetes management .
Anti-inflammatory and Anti-fibrotic Effects
Rhapontin demonstrates significant anti-inflammatory properties, establishing it as a potential therapeutic agent for inflammatory conditions . Additionally, it possesses anti-fibrotic activities and could prevent pulmonary fibrosis by modulating AMP-activated protein kinase (AMPK) activation and suppressing the Transforming Growth Factor-β (TGF-β)/Smad pathway .
In a dextran sodium sulfate (DSS)-induced mouse model, oral administration of rhapontin (100mg/kg) significantly attenuated colonic pathological damage and remarkably inhibited infiltration by inflammatory cells, myeloperoxidase (MPO) activity, NLRP3 inflammasome activation, and SIRT1 expression in the colon .
Neuroprotective Effects
Research suggests that rhapontin may have relevance to Alzheimer's disease with action on beta-amyloid , indicating potential neuroprotective properties. This aspect of rhapontin's activity represents an emerging area of research that warrants further investigation.
Additional Biological Activities
Beyond the major activities detailed above, rhapontin exhibits several other biological effects:
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Inhibits tyrosinase, an enzyme responsible for the molting process in insects, undesirable browning of fruits and vegetables, and coloring of skin, hair, and eyes in animals
Research Findings and Therapeutic Applications
Cancer Research
The potential of rhapontin in cancer therapy has been explored in several key studies. The table below summarizes significant findings from cancer-related research on rhapontin:
Further investigation into the molecular mechanisms underlying rhapontin's anti-cancer effects revealed that the stilbene moiety in the molecule appears essential for the induction of apoptosis . This finding is significant as it provides direction for structural modifications to enhance rhapontin's anti-cancer properties.
Hyperlipidemia Studies
Research on rhapontin's effects on lipid metabolism has yielded promising results. In studies with high-cholesterol diet-fed rats, rhapontin administration produced significant improvements in lipid profiles and liver health:
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Dose-dependent reduction in serum lipid levels at dosages of 1-5 mg/kg/day
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Slight increase in high-density lipoprotein cholesterol levels
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Improvement in pathological characteristics of fatty liver in hyperlipidemic rats
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No significant differences in aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels compared to control, suggesting hepatic safety
These findings highlight rhapontin's potential as an antihyperlipidemic agent, with possible applications in the management of dyslipidemia and related metabolic disorders.
Anti-inflammatory and Anti-fibrotic Research
Studies examining rhapontin's anti-inflammatory and anti-fibrotic properties have demonstrated its potential in treating inflammatory conditions and fibrotic diseases:
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In TGF-β1-mediated extracellular matrix deposition in primary lung fibroblast cells, rhapontin (0.1–5 μM) suppressed myofibroblast differentiation
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Inhibited TGF-β1 secretion in LPS-stimulated human THP-1 derived macrophages in vitro
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In DSS-induced colitis models, oral administration of rhapontin (100mg/kg) attenuated colonic pathological damage and reduced inflammatory markers
These results suggest potential applications in inflammatory bowel disease, pulmonary fibrosis, and other inflammatory and fibrotic conditions.
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